

# Ranbezolid: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

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This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of **Ranbezolid** (RBx7644), an investigational oxazolidinone antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

## **Chemical Identity and Structure**

**Ranbezolid** is a synthetic oxazolidinone antibiotic.[1] Its chemical identity is defined by its specific IUPAC name, CAS registry number, and molecular formula. The structural identifiers, including SMILES and InChI strings, provide a complete and unambiguous representation of its molecular architecture.

A 2D representation of the **Ranbezolid** chemical structure is presented below:

(Image of **Ranbezolid**'s 2D chemical structure would be placed here in a full whitepaper)

Table 1: Chemical Identification of Ranbezolid



Identifier	Value	Reference
IUPAC Name	N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide	[1][2]
CAS Number	392659-38-0 (Free Base) [1]	
Chemical Formula	C21H24FN5O6	[1][2]
Molar Mass	461.450 g·mol−1	[1]
SMILES	CC(=O)NC[C@H]1CN(C(=O)O 1)c2ccc(N3CCN(Cc4oc(cc4) INVALID-LINK [O-])CC3)c(F)c2	[1]
InChI	InChI=1S/C21H24FN5O6/c1- 14(28)23-11-17-13- 26(21(29)33-17)15-2-4- 19(18(22)10-15)25-8-6-24(7-9- 25)12-16-3-5-20(32- 16)27(30)31/h2-5,10,17H,6- 9,11-13H2,1H3, (H,23,28)/t17-/m0/s1	[1]

# **Physicochemical Properties**

The physicochemical properties of an active pharmaceutical ingredient are critical to its formulation, delivery, and pharmacokinetic profile. While comprehensive experimental data for **Ranbezolid** is limited due to its investigational status, available data and calculated parameters are summarized below.

Table 2: Physicochemical Properties of Ranbezolid

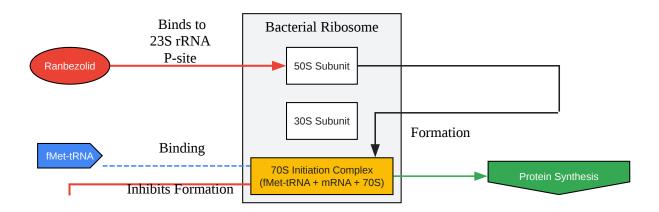


Property	Value	Reference
Physical Form	Light yellow crystalline solid (Hydrochloride salt)	[3]
Melting Point	136 °C (Free Base)	[3]
207–209 °C (Hydrochloride salt)	[3]	
Calculated logP (XLogP)	1.52	[4]
Aqueous Solubility	Data not available (Generally low for oxazolidinones)	[5][6]
рКа	Data not available	
Hydrogen Bond Acceptors	7	[4]
Hydrogen Bond Donors	1	[4]
Rotatable Bonds	8	[4]
Topological Polar Surface Area	121.4 Ų	[4]

#### **Mechanism of Action**

Ranbezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis, a mechanism characteristic of the oxazolidinone class.[7] It specifically targets the 50S ribosomal subunit. The process involves Ranbezolid binding to the 23S rRNA component of the 50S subunit, at the peptidyl transferase center (P-site). This action interferes with the formation of the functional 70S initiation complex, which is a critical step in the initiation of protein synthesis. By preventing the binding of the initiator fMet-tRNA to the P-site, Ranbezolid effectively halts the translation process, leading to the cessation of bacterial growth.[7][8] In some bacterial species, such as S. epidermidis, Ranbezolid has also demonstrated secondary inhibitory effects on cell wall and lipid synthesis.[7]





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**Ranbezolid**'s inhibition of the 70S initiation complex formation.

## **Key Experimental Protocols**

The characterization of **Ranbezolid**'s activity and properties relies on standardized experimental protocols. The methodologies for key assays are detailed below.

#### **Macromolecular Synthesis Inhibition Assay**

This assay determines the specific cellular processes targeted by an antibacterial agent.

#### Methodology:

- Bacterial cultures (e.g., Staphylococcus aureus, Staphylococcus epidermidis) are grown to the mid-logarithmic phase.
- The culture is divided into aliquots, and specific radiolabeled precursors are added to each to monitor the synthesis of different macromolecules:
  - DNA Synthesis: [3H]thymidine
  - RNA Synthesis: [3H]uridine
  - Protein Synthesis: [14C]isoleucine

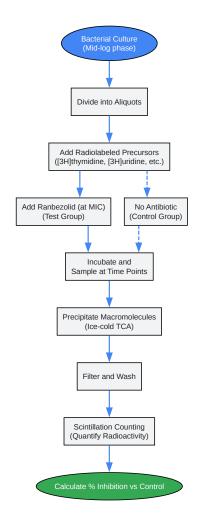






- Cell Wall Synthesis: [3H]N-acetylglucosamine
- Lipid Synthesis: [14C]acetate
- **Ranbezolid** (at its Minimum Inhibitory Concentration, MIC) is added to the experimental samples. A control group without the antibiotic is also maintained.
- Samples are incubated, and at various time points (e.g., 0, 30, 60 minutes), aliquots are taken.
- Macromolecules are precipitated using ice-cold trichloroacetic acid (TCA).
- The precipitate is collected on glass fiber filters and washed.
- The radioactivity incorporated into the macromolecules is quantified using a scintillation counter.
- The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the untreated controls.[7]





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Workflow for macromolecular synthesis inhibition assay.

# In Vitro Cell-Free Transcription and Translation Assay

This assay confirms the inhibition of protein synthesis at the ribosomal level, independent of cellular uptake or metabolism.

#### Methodology:

- A cell-free extract (S30 extract) containing ribosomes and other necessary translational machinery is prepared from a bacterial source (e.g., S. aureus).
- A reaction mixture is prepared containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase), amino acids (including a radiolabeled one like [<sup>35</sup>S]methionine), and an energy source (ATP, GTP).



- Varying concentrations of Ranbezolid are added to the reaction mixtures.
- The mixtures are incubated at 37°C to allow for coupled transcription and translation.
- The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated using TCA.
- The amount of incorporated radioactivity is measured to determine the level of protein synthesis.
- The 50% inhibitory concentration (IC<sub>50</sub>) is calculated by plotting the percentage of inhibition against the drug concentration.[7]

# Determination of Physicochemical Properties (General Protocols)

While specific experimental reports for **Ranbezolid**'s solubility and pKa are not publicly available, the following are standard methodologies for their determination.

Aqueous Solubility (Shake-Flask Method):

- An excess amount of solid Ranbezolid is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
- The resulting suspension is agitated in a sealed flask at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9]
- The suspension is then filtered to remove the undissolved solid.
- The concentration of Ranbezolid in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
   [9] This concentration represents the thermodynamic solubility.

Acid Dissociation Constant (pKa) (Potentiometric Titration):

 A precise amount of Ranbezolid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or ethanol) if aqueous solubility is low.



- The solution is acidified with a standard solution of a strong acid (e.g., HCl).
- A standard solution of a strong base (e.g., NaOH) is gradually added to the solution using a burette.
- The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
- A titration curve (pH vs. volume of titrant added) is generated. The pKa value(s) can be determined from the inflection point(s) of this curve.

# **Biological Activity Data**

**Ranbezolid** has demonstrated potent in vitro activity against a range of clinically important pathogens.

Table 3: In Vitro Activity of Ranbezolid

Parameter	Organism(s)	Value	Reference
MIC <sub>50</sub>	Anaerobic Bacteria (306 isolates)	0.03 μg/mL	[8][10]
MIC <sub>90</sub>	Anaerobic Bacteria (306 isolates)	0.5 μg/mL	[8][10]
MIC	S. aureus ATCC 25923	1.0 μg/mL	[7]
MIC	S. epidermidis ATCC 23760 (MRSE)	1.0 μg/mL	[7]
IC₅₀ (In Vitro Translation)	Bacterial Ribosomes	17 μΜ	[7]
Time-Kill Kinetics	S. epidermidis (at 4x MIC)	Bactericidal effect observed at 6 hours	[7][11]
Time-Kill Kinetics	S. aureus (up to 8x MIC)	Primarily bacteriostatic	[7][11]



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